6-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
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Overview
Description
6-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives.
Preparation Methods
The synthesis of 6-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE involves multiple steps, starting from the preparation of thieno[3,2-d]pyrimidine intermediates. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thieno[3,2-d]pyrimidine moieties using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form different ring structures under specific conditions.
Scientific Research Applications
6-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential to act as an anti-inflammatory and analgesic agent.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 6-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE include other thieno[3,2-d]pyrimidine derivatives. These compounds share a common core structure but differ in their substituents, leading to variations in their biological activities and applications. Some similar compounds include:
- Thieno[3,2-d]pyrimidine-7-carbonitriles
- Thieno[3,4-b]pyridine-7-carboxamides
- Pyrazolo[3,4-d]pyrimidine derivatives .
Properties
Molecular Formula |
C26H27N3O3S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C26H27N3O3S/c1-19-11-13-20(14-12-19)18-29-22-15-17-33-24(22)25(31)28(26(29)32)16-7-3-6-10-23(30)27-21-8-4-2-5-9-21/h2,4-5,8-9,11-15,17H,3,6-7,10,16,18H2,1H3,(H,27,30) |
InChI Key |
KQHRIRMMDFCZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3 |
Origin of Product |
United States |
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